mGlu2 agonist
Descripción general
Descripción
Análisis Bioquímico
Biochemical Properties
LY2979165 plays a significant role in biochemical reactions as it interacts with the metabotropic glutamate receptor 2 (mGluR2), a type of glutamate receptor in the brain . The compound acts as an agonist, meaning it binds to this receptor and activates it . This interaction can influence various biochemical processes, including neurotransmission .
Cellular Effects
The effects of LY2979165 on cells are primarily related to its role as an mGluR2 agonist. By activating mGluR2, LY2979165 can modulate glutamate signaling, which is critical for many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
LY2979165 exerts its effects at the molecular level primarily through its interaction with the mGluR2. As an agonist, it binds to this receptor and activates it, which can lead to changes in cell signaling and gene expression . This interaction can also influence the activity of various enzymes and other biomolecules within the cell .
Temporal Effects in Laboratory Settings
The effects of LY2979165 can change over time in laboratory settings. For example, studies have shown that the compound’s ability to attenuate the functional imaging response to ketamine in healthy subjects was observed at the highest doses tested
Metabolic Pathways
LY2979165 is involved in the glutamate signaling pathway due to its role as an mGluR2 agonist . Detailed information about the specific metabolic pathways and enzymes it interacts with is not currently available in the literature.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
LY2979165 se sintetiza a través de una serie de reacciones químicas que involucran la incorporación de alanina en la estructura de 2812223 . Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. el proceso general implica la formación de un profármaco mediante la unión de un aminoácido (alanina) al compuesto activo (2812223) para mejorar sus propiedades farmacocinéticas .
Métodos de Producción Industrial
Los métodos de producción industrial para LY2979165 no están ampliamente documentados en fuentes públicamente disponibles. Típicamente, estos compuestos se producen en entornos de laboratorio controlados siguiendo las Buenas Prácticas de Fabricación (GMP) para garantizar la pureza y la consistencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
LY2979165 experimenta varias reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran LY2979165 incluyen agentes oxidantes, agentes reductores y varios catalizadores para facilitar las reacciones de sustitución . Las condiciones específicas, como la temperatura, la presión y los disolventes, dependen de la reacción deseada y del producto objetivo .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de LY2979165 incluyen sus derivados oxidados, reducidos y sustituidos. Estos productos pueden tener diferentes propiedades farmacológicas y posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
. Algunas de sus aplicaciones notables incluyen:
Trastornos Psiquiátricos: LY2979165 ha demostrado ser prometedor en la modulación de la neurotransmisión del glutamato, convirtiéndolo en un posible agente terapéutico para trastornos psiquiátricos como la esquizofrenia.
Trastornos Neurológicos: La capacidad del compuesto para modular la liberación de glutamato en los receptores presinápticos sugiere su posible uso en el tratamiento de trastornos neurológicos.
Imagen Funcional: LY2979165 se ha utilizado en estudios de imagen funcional para evaluar sus efectos sobre la actividad cerebral y la neurotransmisión.
Mecanismo De Acción
LY2979165 ejerce sus efectos actuando como un agonista ortostérico selectivo del receptor metabotrópico del glutamato 2 (mGlu2) . Este receptor está involucrado en la regulación de la liberación de glutamato en las terminales presinápticas. Al activar los receptores mGlu2, LY2979165 suprime la liberación de glutamato durante períodos de actividad glutamatérgica anormal aumentada . Se cree que esta modulación de la neurotransmisión del glutamato subyace a sus posibles efectos terapéuticos en los trastornos psiquiátricos y neurológicos .
Comparación Con Compuestos Similares
LY2979165 se compara con otros compuestos similares, como LY2140023 (pomaglumetad metionil), que es el profármaco de metionina del agonista mGluR2/3 LY404039 . Tanto LY2979165 como LY2140023 han demostrado atenuar la respuesta de imagen funcional a la ketamina en sujetos sanos . LY2979165 es único en su agonismo ortostérico selectivo de los receptores mGlu2, mientras que LY2140023 se dirige tanto a los receptores mGluR2 como a los mGluR3 .
Lista de Compuestos Similares
- LY2140023 (pomaglumetad metionil)
- LY404039 (agonista mGluR2/3)
Actividad Biológica
Metabotropic glutamate receptor 2 (mGlu2) agonists have emerged as promising therapeutic agents in various neurological and psychiatric disorders. This article provides a comprehensive overview of their biological activity, supported by recent research findings, case studies, and detailed data tables.
Overview of mGlu2 Agonists
mGlu2 receptors are part of the metabotropic glutamate receptor family, which modulates neurotransmitter release and synaptic plasticity. Activation of mGlu2 receptors has been linked to several physiological processes, including cognition, mood regulation, and the modulation of addictive behaviors.
mGlu2 agonists primarily exert their effects through the inhibition of adenylyl cyclase and modulation of ion channels, leading to decreased neuronal excitability. They can also influence the release of various neurotransmitters, including dopamine and serotonin, which are critical in mood disorders and addiction.
Table 1: Primary Transduction Mechanisms of mGlu2 Agonists
Mechanism | Effect |
---|---|
G_i/G_o family | Inhibition of adenylyl cyclase |
Potassium channels | Hyperpolarization |
Safety and Tolerability
A Phase 1 study evaluated the pharmacokinetics (PK) and pharmacodynamics (PD) of a novel mGlu2 agonist (LY2979165) in healthy males. The study found that doses up to 400 mg were well tolerated over 14 days with common side effects including dizziness and nausea. Notably, cerebrospinal fluid (CSF) concentrations exceeded the effective concentration for mGlu2 activation at doses of 60 mg or higher .
Efficacy in Alcohol Dependence
Research has demonstrated that mGlu2/3 agonists can significantly reduce relapse-like drinking behaviors in animal models. In a study utilizing the alcohol deprivation effect model, both LY379268 and LY354740 showed a dose-dependent reduction in alcohol-seeking behavior without leading to tolerance development . These findings suggest that mGlu2 activation may counteract the neurobiological mechanisms underlying addiction.
Case Studies
-
Generalized Anxiety Disorder (GAD) :
A study involving the mGlu2/3 receptor agonist LY544344 reported significant improvements in anxiety scores compared to placebo. However, the trial was discontinued due to preclinical findings of convulsions associated with high doses . -
Psychotic Disorders :
Another investigation into SAR218645, a positive allosteric modulator for mGlu2, indicated potential antipsychotic-like effects in rodent models. This compound enhanced the response to glutamate and showed efficacy in reducing hyperlocomotion induced by psychostimulants .
Phosphorylation and Regulation
Research has identified critical phosphorylation sites on mGlu2 receptors that regulate their function. For instance, phosphorylation at serine 843 by protein kinase A (PKA) is essential for modulating G protein coupling to mGlu2 receptors. This mechanism may underlie some of the physiological effects observed with mGlu2 activation .
Table 2: Key Phosphorylation Sites on mGlu2 Receptors
Site | Function |
---|---|
S675 | Minor phosphorylation site; less impactful |
S843 | Major site; crucial for PKA modulation |
Propiedades
IUPAC Name |
(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICWTZOQUXUYOK-AHKKVLALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735345 | |
Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311385-32-6 | |
Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2979165 AMMONIUM MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04MW5TZ18S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.